Diisoheptyl phthalate

Catalog No.
S587707
CAS No.
41451-28-9
M.F
C22H34O4
M. Wt
362.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisoheptyl phthalate

CAS Number

41451-28-9

Product Name

Diisoheptyl phthalate

IUPAC Name

bis(5-methylhexyl) benzene-1,2-dicarboxylate

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C22H34O4/c1-17(2)11-7-9-15-25-21(23)19-13-5-6-14-20(19)22(24)26-16-10-8-12-18(3)4/h5-6,13-14,17-18H,7-12,15-16H2,1-4H3

InChI Key

RKELNIPLHQEBJO-UHFFFAOYSA-N

SMILES

CC(C)CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC(C)C

Synonyms

D-5-MHP, di-(5-methylhexyl)phthalate

Canonical SMILES

CC(C)CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC(C)C

Description

The exact mass of the compound Diisoheptyl phthalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Biomonitoring

    Due to its use in various consumer products, researchers are interested in understanding human exposure to DiHpP. Studies have identified metabolites of DiHpP in human urine samples, suggesting exposure through ingestion, inhalation, or dermal contact []. This research helps establish DiHpP as a potential candidate for large-scale biomonitoring studies to assess population exposure levels.

  • Toxicity Studies

    While DiHpP was once considered a safer alternative to other phthalates, some recent studies have raised concerns. In animal studies, DiHpP exposure has been linked to effects on the testes and reproductive system []. Further research is needed to confirm these findings and explore other potential health risks associated with DiHpP exposure.

  • Environmental Science

    Limited research suggests that DiHpP may be present in the environment. One study detected DiHpP metabolites in wastewater treatment plant effluent, indicating a potential pathway for environmental contamination []. More research is needed to understand the environmental fate and distribution of DiHpP.

Diisoheptyl phthalate is a chemical compound classified as an ester derived from phthalic acid and isoheptyl alcohol. Its systematic name is 1,2-benzenedicarboxylic acid, diisoheptyl ester, and it has the molecular formula C22H34O4C_{22}H_{34}O_{4} with a molecular weight of approximately 363 g/mol. This compound is primarily used as a plasticizer, enhancing the flexibility and durability of various materials, particularly in the production of plastics. Diisoheptyl phthalate is characterized by branched alkyl chains, which contribute to its unique physicochemical properties compared to other phthalates, such as higher solvating power and compatibility with different polymer matrices .

Typical of phthalates, including hydrolysis, oxidation, and esterification. In aqueous environments, it can hydrolyze to form phthalic acid and isoheptyl alcohol. The ion chemistry of diisoheptyl phthalate has been studied using selected ion flow tube mass spectrometry, revealing that reactions with reagent ions such as hydronium ions and oxygen ions lead to the formation of characteristic primary ion products . Additionally, secondary dissociation reactions may occur under energetic conditions, resulting in fragments that include protonated phthalic acid derivatives.

Diisoheptyl phthalate serves multiple applications across various industries:

  • Plasticizer: It is widely used in the production of flexible PVC (polyvinyl chloride) products.
  • Lubricants: It may be found in formulations for lubricating oils.
  • Coatings: Used in coatings to enhance flexibility and durability.
  • Adhesives: Incorporated into adhesives for improved performance.

Due to its properties, diisoheptyl phthalate can also serve as a partial replacement for lower molecular weight plasticizers like di(2-ethylhexyl) phthalate .

Diisoheptyl phthalate belongs to a broader class of phthalates known for their use as plasticizers. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Diethyl phthalateC12H14O4C_{12}H_{14}O_{4}Lower molecular weight; more volatile than diisoheptyl
Dibutyl phthalateC16H22O4C_{16}H_{22}O_{4}Higher solubility; used primarily in PVC applications
Di(2-ethylhexyl) phthalateC24H38O4C_{24}H_{38}O_{4}Commonly used plasticizer; concerns over endocrine disruption
Diisononyl phthalateC23H38O4C_{23}H_{38}O_{4}Similar branching structure; lower toxicity profile

Diisoheptyl phthalate's branched alkyl structure provides it with enhanced compatibility and solvating properties compared to linear-chain counterparts like diethyl or dibutyl phthalate. This makes it particularly useful for applications requiring high flexibility without compromising material integrity .

XLogP3

7.4

UNII

9JJP9B98FG

GHS Hazard Statements

H360D ***: May damage the unborn child [Danger Reproductive toxicity]

Pictograms

Health Hazard

Health Hazard

Other CAS

71888-89-6
41451-28-9

Wikipedia

Diisoheptyl phthalate
Bis(5-Methylhexyl) benzene-1,2-dicarboxylate

General Manufacturing Information

1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich: ACTIVE

Dates

Modify: 2023-07-20

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